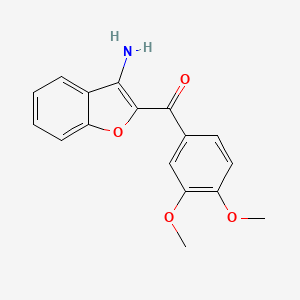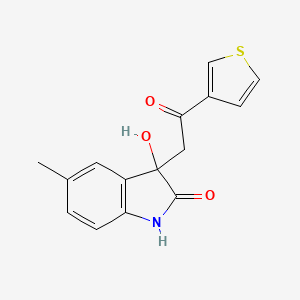
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide, commonly known as BSIA, is a synthetic compound that has been used in various scientific research studies. BSIA belongs to the class of sulfonylureas and has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of BSIA is not fully understood. However, it has been suggested that BSIA exerts its antidiabetic activity by activating the ATP-sensitive potassium channels in pancreatic β-cells, which leads to the depolarization of the cell membrane and the subsequent release of insulin. BSIA also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, BSIA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BSIA has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic β-cells, which leads to a decrease in blood glucose levels. BSIA has also been found to inhibit the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Furthermore, BSIA induces apoptosis in cancer cells, which leads to a decrease in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSIA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various properties, making it a useful compound for studying diabetes, inflammation, and cancer. However, BSIA also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of BSIA is not fully understood, which can make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of BSIA. One direction is to investigate the mechanism of action of BSIA in more detail. This could involve studying the effects of BSIA on specific signaling pathways and proteins. Another direction is to investigate the potential use of BSIA as a therapeutic agent for diabetes, inflammation, and cancer. This could involve studying the effects of BSIA in animal models and in clinical trials. Furthermore, the development of more efficient synthesis methods for BSIA could also be a future direction.
Métodos De Síntesis
BSIA can be synthesized using a multistep reaction process. The first step involves the reaction of 5-nitrosalicylic acid with phthalic anhydride to form 5-nitrosalicylic acid phthalic anhydride ester. The ester is then reduced with sodium borohydride to form 5-aminosalicylic acid phthalic anhydride ester. The next step involves the reaction of the ester with benzenesulfonyl chloride to form 2-(benzenesulfonyl)-5-aminosalicylic acid phthalic anhydride ester. The final step involves the hydrolysis of the ester to form BSIA.
Aplicaciones Científicas De Investigación
BSIA has been extensively used in scientific research studies due to its various properties. It has been found to exhibit antidiabetic activity by stimulating insulin secretion from pancreatic β-cells. BSIA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BSIA has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQFQBTQIJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)


![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
